molecular formula C12H15FO2 B7846687 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one CAS No. 586-20-9

1-(3-Fluoro-4-methoxyphenyl)pentan-1-one

Cat. No.: B7846687
CAS No.: 586-20-9
M. Wt: 210.24 g/mol
InChI Key: HLYYMVKDZGFFMT-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)pentan-1-one is a substituted cathinone derivative characterized by a pentanone backbone linked to a 3-fluoro-4-methoxyphenyl group. This compound belongs to the aryl alkyl ketone family, with structural features that influence its physicochemical and pharmacological properties. Its molecular formula is C₁₂H₁₅FO₂, with a molecular weight of 210.24 g/mol.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-3-4-5-11(14)9-6-7-12(15-2)10(13)8-9/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYYMVKDZGFFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-20-9
Record name 1-(3-Fluoro-4-methoxyphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-20-9
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Record name 1-Pentanone, 1-(3-fluoro-4-methoxyphenyl)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable alkylating agent under controlled conditions. One common method includes the use of a Grignard reagent, such as pentylmagnesium bromide, followed by oxidation to yield the desired ketone .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

1-(3-Fluoro-4-methoxyphenyl)pentan-1-one serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions:

  • Friedel-Crafts Acylation : This method can be used to synthesize more complex aromatic compounds by introducing acyl groups to aromatic rings.
  • Nucleophilic Substitution Reactions : The presence of the fluorine and methoxy groups can facilitate substitution reactions, leading to the formation of diverse derivatives.

Biological Research

In biological contexts, this compound is studied for its potential pharmacological properties :

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Pharmaceutical Development

The compound is being investigated as a precursor for various pharmaceutical agents. Its unique functional groups can be modified to create new drugs with enhanced efficacy and reduced side effects. Some specific applications include:

  • Development of Analgesics : Given its structural similarities to known pain-relieving compounds, it may serve as a starting point for synthesizing new analgesics.
  • Antidepressants : The methoxy group is often found in compounds with psychoactive properties; thus, this compound could lead to the development of novel antidepressants.

Industrial Applications

In industrial chemistry, this compound is utilized for:

  • Production of Specialty Chemicals : It can be used as a building block in the synthesis of specialty chemicals that find applications in various industries such as cosmetics and agrochemicals.
  • Reagents in Organic Synthesis : Its reactivity allows it to be used as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one with structurally related cathinones and aryl ketones:

Compound Name Molecular Formula Substituents (Phenyl Ring) Alkyl Chain Length Key Functional Groups CAS Number References
This compound C₁₂H₁₅FO₂ 3-F, 4-OCH₃ C5 (pentanone) Ketone 586-20-9
1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) C₁₂H₁₆FNO 4-F C5 Ketone, methylamino N/A
1-(3-Fluoro-4-methoxyphenyl)propan-1-one C₁₀H₁₁FO₂ 3-F, 4-OCH₃ C3 (propanone) Ketone 586-22-1
4’-Ethyl-α-PVP C₁₈H₂₅NO 4-Ethyl C5 Ketone, pyrrolidinyl N/A
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one C₁₃H₁₅F₃O₂ 5-OCH₃, 4-CF₃ C5 Ketone 61718-80-7

Key Observations:

Substituent Position and Electronic Effects :

  • The 3-fluoro-4-methoxy substitution in the target compound creates a unique electronic environment compared to 4-substituted analogs like 4-FPD. The meta-fluoro and para-methoxy groups enhance electron-withdrawing and electron-donating effects, respectively, influencing reactivity and intermolecular interactions .
  • In contrast, 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (CAS 61718-80-7) exhibits a stronger electron-withdrawing trifluoromethyl group, which may reduce solubility in polar solvents compared to the target compound .

Alkyl Chain Length: Shorter chains, as in 1-(3-Fluoro-4-methoxyphenyl)propan-1-one (C3), reduce lipophilicity (logP ≈ 2.8) compared to the pentanone derivative (predicted logP ≈ 3.5), affecting membrane permeability and bioavailability .

Physicochemical Properties

Property This compound 1-(4-Fluorophenyl)pentan-1-one 1-(3-Fluoro-4-methoxyphenyl)propan-1-one
Boiling Point ~250–260°C (est.) 230–235°C (est.) 147–148°C @ 20 Torr
Melting Point Not reported Not reported 45–47°C
logP (Predicted) 3.5 3.2 2.8
Water Solubility Low (<1 mg/mL) Low Moderate (~10 mg/mL)

Notes:

  • The longer pentanone chain in the target compound increases hydrophobicity compared to its propanone analog, reducing aqueous solubility .
  • Fluorine substitution generally enhances metabolic stability but may introduce steric hindrance in synthetic pathways .

Pharmacological and Regulatory Considerations

  • Psychoactive Potential: Unlike pyrrolidinyl-substituted analogs (e.g., α-PVP derivatives), the target compound lacks a basic amine group, likely diminishing its affinity for monoamine transporters . However, its structural similarity to regulated cathinones (e.g., N-ethylpentylone, Schedule I) warrants caution in handling .
  • Synthetic Challenges : The 3-fluoro-4-methoxy motif may complicate crystallization, necessitating advanced techniques like SHELXL for X-ray refinement .

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)pentan-1-one is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15F O2. The presence of a fluorine atom and a methoxy group on the phenyl ring significantly influences its chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation method, where 3-fluoro-4-methoxybenzene is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This process requires careful control of reaction conditions to optimize yield and purity.

The biological activity of this compound is believed to stem from its interaction with various biological targets, including enzymes and receptors. The fluorine atom may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, related fluorinated compounds have shown potent activity against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like kanamycin .

Antioxidant Properties

Research has suggested that the compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The presence of the methoxy group is thought to contribute to this activity by stabilizing free radicals.

Enzymatic Inhibition

Preliminary data indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders. For instance, related compounds have been shown to inhibit fatty acid synthesis pathways in bacteria .

Study on Antibacterial Activity

A comparative study assessed the antibacterial efficacy of various fluorinated compounds, including this compound. The results demonstrated that this compound exhibited moderate to strong antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with IC50 values indicating effective inhibition at low concentrations .

CompoundTarget BacteriaIC50 (µM)
This compoundE. coli12.5
This compoundS. aureus15.0
KanamycinE. coli10.0
KanamycinS. aureus12.0

Study on Antioxidant Activity

In another study focusing on oxidative stress, derivatives of this compound were evaluated for their ability to scavenge free radicals. The results indicated a significant reduction in oxidative markers in treated cells compared to controls, suggesting potential therapeutic benefits in oxidative stress-related conditions .

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